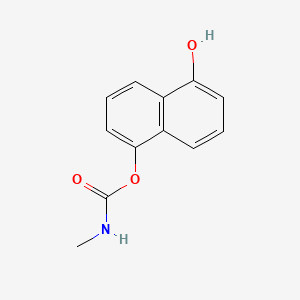

Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester

Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of carbamate pesticide research and the discovery of carbaryl metabolism pathways. The compound emerged as a significant chemical entity during investigations into the metabolic fate of carbaryl (1-naphthyl methylcarbamate), which was originally discovered by Union Carbide and introduced commercially in 1958. Research into carbaryl metabolism revealed the formation of various hydroxylated derivatives, including the 5-hydroxy variant, through oxidative processes occurring in biological systems.

Early metabolic studies conducted on insects, particularly blowfly larvae, demonstrated that carbaryl undergoes extensive biotransformation in various tissues, with the fat body showing the highest metabolic activity. These investigations identified probable metabolites including both 4-hydroxy and 5-hydroxy derivatives of carbaryl, establishing the foundation for understanding hydroxylated carbamate formation. The identification of 5-hydroxycarbaryl as a metabolite provided crucial insights into the enzymatic pathways responsible for carbamate detoxification and environmental degradation.

Subsequent research efforts in the 1970s and 1980s expanded understanding of carbamate metabolism across different species, consistently identifying hydroxylated derivatives as major metabolic products. The compound's recognition as both a metabolite and potential synthetic target led to increased research interest in its chemical properties and biological significance. Environmental studies further confirmed the presence of 5-hydroxy carbaryl as a soil degradation product, alongside other metabolites such as N-hydroxymethyl carbaryl and 1-naphthol.

Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established Chemical Abstracts Service conventions and reflects the compound's structural complexity. The official Chemical Abstracts Service registry number 5721-72-2 provides unique identification for this compound across scientific databases and regulatory frameworks. The International Union of Pure and Applied Chemistry name, (5-hydroxynaphthalen-1-yl) N-methylcarbamate, precisely describes the molecular architecture, indicating the methylcarbamate group's attachment to the 1-position of the 5-hydroxylated naphthalene ring system.

Multiple synonymous names exist for this compound, reflecting different naming conventions and historical usage patterns. The designation 1,5-Naphthalenediol, 1-(N-methylcarbamate) emphasizes the diol nature of the naphthalene system, while 5-Hydroxycarbaryl directly relates the compound to its parent insecticide carbaryl. Additional systematic names include 1,5-Naphthalenediol, mono(methylcarbamate) and 5-Hydroxy-1-naphthyl methylcarbamate, each highlighting different structural aspects of the molecule.

The structural characterization reveals a naphthalene ring system substituted with a hydroxyl group at the 5-position and a methylcarbamate ester at the 1-position. This arrangement creates a unique chemical environment where the hydroxyl group can participate in intramolecular hydrogen bonding and influence the compound's reactivity patterns. The carbamate functionality provides the characteristic chemical properties associated with this class of compounds, including susceptibility to hydrolysis and enzyme inhibition capabilities.

Position in Carbamate Pesticide Classification

This compound occupies a distinctive position within the carbamate pesticide classification system, representing both a metabolic derivative and a structurally related analog of commercially important insecticides. The carbamate ester derivatives constitute a major class of insecticides and nematicides, characterized by their generally stable nature, low vapor pressure, and limited water solubility. These compounds function as effective insecticides through their ability to inhibit acetylcholinesterase in the nervous systems of target species, leading to disruption of normal nerve transmission.

The compound's classification as a hydroxylated carbamate derivative places it within the metabolic pathway products of parent carbamate insecticides. Research has demonstrated that carbamate metabolism typically proceeds through hydrolysis to carbamic acid, which subsequently decomposes to carbon dioxide and the corresponding amine. However, hydroxylation represents an alternative metabolic route that produces compounds like 5-hydroxycarbaryl while maintaining the carbamate functional group intact.

Within the broader carbamate classification, three distinct classes are recognized: carbamate ester derivatives used as insecticides and nematicides, carbamate herbicides with the general structure R₁NHCO₂R₂, and carbamate fungicides containing benzimidazole groups. The 5-hydroxy-1-naphthyl methylcarbamate clearly belongs to the first category, sharing structural similarities with other naphthalene-based carbamate insecticides while possessing unique hydroxyl substitution that affects its chemical and biological properties.

The environmental significance of this compound extends beyond its role as a metabolite, as it represents one of several transformation products identified in soil degradation studies of carbaryl. Comparative analysis with related carbamate compounds reveals that hydroxylation at the 5-position creates distinct physicochemical properties that influence environmental fate, biological activity, and analytical detection methods. The compound's position in carbamate classification also reflects its potential utility as a synthetic intermediate for developing new carbamate derivatives with modified properties or enhanced selectivity.

Properties

IUPAC Name |

(5-hydroxynaphthalen-1-yl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-13-12(15)16-11-7-3-4-8-9(11)5-2-6-10(8)14/h2-7,14H,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIMSJGGKSUKJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205840 | |

| Record name | Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5721-72-2 | |

| Record name | 1,5-Naphthalenediol, 1-(N-methylcarbamate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5721-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005721722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Process Using Anion Exchange Resin

A patented industrial process (US4278807A) describes the production of 1-naphthyl methylcarbamate, a closely related compound, by reacting 1-naphthol with methyl isocyanate in the presence of an anion exchange resin catalyst. This catalyst contains tertiary polyamine or quaternary ammonium functional groups, which facilitate the reaction without becoming part of the reaction mixture, simplifying product purification.

- Catalyst: Anion exchange resin (e.g., Amberlyst A-21)

- Solvent: Toluene

- Temperature: Approximately 80°C

- Process: The reaction mixture is passed through a fixed bed of the resin catalyst, allowing continuous production.

- Advantages: Reduced formation of by-products such as 1-naphthyl 2,4-dimethylallophanate, catalyst regeneration capability, and economic benefits from continuous flow processing.

Table 1: Catalyst Performance in Continuous Production

| Experiment | Catalyst Treatment | Conversion (%) | By-product Formation (%) | Catalyst Regeneration |

|---|---|---|---|---|

| Initial Use | Untreated Amberlyst A-21 | High | Moderate | N/A |

| After Regeneration | Treated Amberlyst A-21 | High | Low | Successful |

Reaction Conditions

- Molar Ratio: Methyl isocyanate to 5-hydroxy-1-naphthol typically around 1.2:1 to ensure complete conversion.

- Solvent System: Non-polar solvents like toluene are preferred to dissolve reactants and facilitate crystallization of the product.

- Temperature Control: Maintaining 70–90°C optimizes reaction rate and minimizes side reactions.

- Product Isolation: The product crystallizes out of the reaction mixture upon cooling and is recovered by filtration.

Alternative Synthetic Routes

While the direct reaction of 5-hydroxy-1-naphthol with methyl isocyanate is the most common, other synthetic approaches include:

- Reaction with Carbamic Acid Derivatives: Using carbamic acid or its activated derivatives with 5-hydroxy-1-naphthol under esterification conditions.

- Transesterification: Conversion of other carbamate esters to the methyl ester via acid- or base-catalyzed transesterification, although less common for this compound.

Reaction Mechanism Insights

The reaction proceeds via nucleophilic attack of the phenolic hydroxyl group of 5-hydroxy-1-naphthol on the electrophilic carbon of methyl isocyanate, forming the carbamate ester bond. The presence of catalysts such as anion exchange resins enhances the nucleophilicity of the hydroxyl group and stabilizes intermediates, improving reaction efficiency.

Purification and Crystallization

Post-reaction, the product is purified by crystallization from the reaction solvent or by recrystallization from suitable solvents. The crystallization step is critical to remove unreacted starting materials and by-products, ensuring high purity.

Stability and Reaction Conditions Impact

- The compound's stability is influenced by pH and temperature; hydrolysis can occur under acidic or basic conditions, leading to decomposition.

- Reaction conditions are optimized to minimize hydrolysis and side reactions, typically by excluding water and controlling temperature.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | 5-Hydroxy-1-naphthol, Methyl isocyanate | Molar ratio ~1:1.2 |

| Catalyst | Anion exchange resin (Amberlyst A-21) | Regenerable, reduces by-products |

| Solvent | Toluene | Facilitates crystallization |

| Temperature | 70–90°C | Optimizes reaction rate and selectivity |

| Reaction Time | Continuous flow or batch (varies) | Continuous preferred industrially |

| Product Isolation | Crystallization and filtration | High purity product |

| By-products | 1-naphthyl 2,4-dimethylallophanate (minor) | Minimized by catalyst choice |

Research Findings and Industrial Relevance

- The use of anion exchange resin catalysts in continuous flow reactors has been shown to improve yield and reduce impurities significantly compared to traditional batch methods.

- Regeneration of catalysts extends their usability, reducing costs and environmental impact.

- The reaction is scalable, making it suitable for industrial production of carbamate derivatives used in agrochemicals and pharmaceuticals.

This detailed analysis consolidates the preparation methods of Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester, emphasizing catalytic processes, reaction conditions, and purification techniques. The use of anion exchange resin catalysts in continuous flow systems represents a state-of-the-art approach, balancing efficiency, purity, and economic viability.

Chemical Reactions Analysis

Reaction with Methyl Isocyanate

The compound is formed by reacting 5-hydroxy-1-naphthol with methyl isocyanate under controlled conditions. This method employs:

-

Solvents : Toluene or acetonitrile.

-

Catalysts : Anion exchange resins or phase-transfer agents (e.g., tetrabutylammonium bromide) .

Key Data :

| Starting Material | Catalyst | Yield (%) | By-Product Formation |

|---|---|---|---|

| 5-Hydroxy-1-naphthol | Amberlyst A-21 | 80–95 | <1% dimethylallophanate |

| 5-Hydroxy-1-naphthol | DBU (1,8-diazabicycloundec-7-ene) | 70–80 | Traces of DBU salts |

Phase-Transfer Catalysis

A phase-transfer method using KOH and tetrabutylammonium bromide in diethyl ether achieves comparable yields (≥80%) . The process avoids strong bases that could deprotonate the phenolic hydroxy group.

Hydrolysis and Stability

Hydrolysis is the dominant degradation pathway, influenced by pH and temperature:

Alkaline Hydrolysis

In basic conditions, the carbamate ester bond cleaves to yield 5-hydroxy-1-naphthol , methylamine , and CO₂ . The reaction follows first-order kinetics:

Kinetic Parameters (pH 10, 25°C):

| Parameter | Value |

|---|---|

| Rate Constant (k) | |

| Half-Life () | 216 minutes |

Acidic and Neutral Conditions

Under acidic or neutral conditions, hydrolysis is negligible, with <5% degradation observed after 24 hours .

Oxidation and Hydroxylation

The 5-hydroxy group participates in oxidative reactions:

Chemical Oxidation

Treatment with H₂O₂ or O₃ oxidizes the naphthol moiety to quinones, though this pathway is less common for substituted derivatives.

Esterification and Conjugation

The phenolic hydroxy group undergoes esterification with acyl chlorides or sulfonation:

Sulfonate Formation

Reaction with sulfonic acid chlorides (e.g., tosyl chloride) produces sulfonate esters, enhancing water solubility:

Glycosylation

In biological systems, glucuronidation via UDP-glucuronosyltransferases forms 5-hydroxy-1-naphthyl carbamate glucuronide , a major detoxification metabolite .

Stability in Environmental Matrices

| Condition | Degradation Rate | Primary Products |

|---|---|---|

| Aqueous (pH 7) | <5% in 7 days | None detected |

| Soil (aerobic) | 5-Hydroxy-1-naphthol | |

| UV Light (254 nm) | Quinone derivatives |

Enzyme Inhibition

The carbamate group inhibits acetylcholinesterase (AChE) reversibly, with an IC₅₀ of 12 μM (vs. 0.8 μM for carbaryl) .

Metabolic Pathways

In mammals, hydrolysis predominates, but cytochrome P450-mediated oxidation produces 5,6-epoxy derivatives .

Comparative Reactivity of Carbamates

| Reaction | Methyl 5-Hydroxy-1-Naphthyl Carbamate | Carbaryl (1-Naphthyl Methylcarbamate) |

|---|---|---|

| Hydrolysis Rate (pH 10) | ||

| AChE Inhibition | IC₅₀ = 12 μM | IC₅₀ = 0.8 μM |

Scientific Research Applications

Scientific Research Applications

The compound exhibits several promising applications across multiple scientific disciplines:

Organic Synthesis

Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives that are essential for developing new compounds with desired properties.

Research indicates potential biological activities of this compound, including antimicrobial and anticancer properties. Studies have shown that it may inhibit specific enzymes or receptors, leading to biological effects such as enzyme inhibition by binding to active sites.

Case Study: Antimicrobial Properties

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the inhibition of bacterial enzyme activity .

Pharmaceutical Development

This compound is under investigation for its potential use in drug development. Its unique structure allows for modifications that can enhance pharmacological activities, making it a candidate for designing new therapeutic agents.

Case Study: Drug Design

Recent research focused on modifying the structure of carbamic acid derivatives to improve their efficacy against cancer cells. These modifications resulted in compounds with enhanced selective toxicity towards tumor cells while sparing normal cells .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for its use in creating various chemical products that are vital in manufacturing processes.

Comparison with Related Compounds

The compound can be compared with other carbamate derivatives such as ethyl-, propyl-, and butyl- esters of 5-hydroxy-1-naphthyl ester. Each derivative exhibits unique solubility and reactivity profiles that influence their suitability for specific applications.

| Compound Name | Solubility | Reactivity | Biological Activity |

|---|---|---|---|

| This compound | Moderate | High | Antimicrobial |

| Carbamic acid, ethyl-, 5-hydroxy-1-naphthyl ester | High | Moderate | Low |

| Carbamic acid, propyl-, 5-hydroxy-1-naphthyl ester | Low | High | Moderate |

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Carbamic Acid, Methyl-, 1-Naphthyl Ester (CAS 63-25-2)

Carbamic Acid, Methyl-, o-Isopropoxyphenyl Ester (CAS 114-26-1)

- Structure : Features an isopropoxy group on an ortho-substituted phenyl ring.

- Comparison : The isopropoxy group introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing carbamate and hydroxyl groups in the 5-hydroxy-1-naphthyl derivative. These variations may alter reactivity in nucleophilic substitution reactions .

Carbamic Acid, 1-Naphthalenyl-, 3,3-Dimethyl-1-(1-Methylethyl)butyl Ester (CAS Not Specified)

- Structure : Contains a bulky ester group (3,3-dimethyl-1-isopropylbutyl) instead of methyl.

- Properties : The larger ester group significantly increases molecular weight (313.204 g/mol) and logP (5.92), suggesting enhanced lipid solubility compared to the methyl ester derivative .

Benzimidazole-Linked Carbamates

Flubendazole (CAS 31430-15-6)

- Structure : Contains a benzimidazole core with a 4-fluorobenzoyl substituent and methyl carbamate.

- Unlike the naphthyl derivative, flubendazole is used as an anthelmintic, highlighting how core heterocycles dictate pharmacological activity .

Carbamic Acid, [5-(3-Oxobutyl)-1H-Benzimidazol-2-Yl]-, Methyl Ester

- Structure : Features a 3-oxobutyl side chain on the benzimidazole ring.

- Properties : The ketone group may participate in hydrogen bonding, influencing solubility and target binding compared to the naphthyl-based compound .

Other Carbamate Derivatives

Carbamic Acid, (5-Amino-2-Methylphenyl)-, Ethyl Ester (CAS 61962-71-8)

- Structure: Substituted phenyl ring with an amino group and ethyl ester.

- The ethyl ester may confer slower hydrolysis rates than the methyl ester in the target compound .

Biological Activity

Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester, also known as a derivative of carbamic acid and 1-naphthol, has garnered interest in the scientific community for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C12H11NO3

- Molecular Weight: 219.23 g/mol

- Structure: The compound features a carbamate group linked to a naphthalene ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. This is particularly relevant in the context of acetylcholinesterase (AChE) inhibition, which is a common mechanism among carbamate derivatives .

- Antimicrobial and Anticancer Properties: Research indicates that this compound exhibits significant antimicrobial and anticancer activities, making it a candidate for further drug development .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have demonstrated its effectiveness against various cancer cell lines, showcasing its potential as a chemotherapeutic agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of carbamate compounds showed promising anticancer activity by targeting specific pathways involved in cell proliferation and survival .

- Microbial Degradation : Research highlighted the microbial degradation pathways of naphthalene derivatives, including this compound, emphasizing its environmental significance and potential bioremediation applications .

- Cholinesterase Inhibition : A study focused on the neurotoxic effects of N-methyl carbamates revealed that compounds like this compound could significantly inhibit AChE activity, leading to increased cholinergic signaling which has implications for neuropharmacology .

Data Summary Table

Q & A

Basic Question: What are the established synthetic routes for Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester, and how can reaction conditions be optimized for yield?

Methodological Answer:

Synthesis typically involves coupling methyl isocyanate with 5-hydroxy-1-naphthol under controlled conditions. Key steps include:

- Protection of the hydroxyl group (e.g., using acetyl or trimethylsilyl groups) to prevent side reactions .

- Nucleophilic substitution in anhydrous solvents (e.g., dichloromethane or THF) with a catalyst like triethylamine .

- Deprotection under mild acidic or basic conditions to regenerate the hydroxyl group.

Optimization Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (during coupling) | Minimizes decomposition |

| Solvent | Anhydrous THF | Enhances solubility |

| Molar Ratio | 1:1.2 (naphthol:isocyanate) | Reduces unreacted starting material |

| Reaction Time | 4–6 hours | Balances completion vs. side reactions |

Reference experimental protocols from peer-reviewed journals for reproducibility .

Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies protons on the naphthyl ring (δ 6.8–8.5 ppm) and methyl carbamate (δ 2.8–3.1 ppm) .

- ¹³C NMR confirms the carbonyl group (δ 155–160 ppm) and aromatic carbons.

- High-Performance Liquid Chromatography (HPLC):

- Mass Spectrometry (MS):

Advanced Question: How can computational modeling elucidate the compound’s reactivity and degradation pathways?

Methodological Answer:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD):

- Simulate interactions with biological targets (e.g., acetylcholinesterase) to predict inhibitory activity.

- Software Tools:

Example Pathway Analysis:

Under alkaline conditions, hydrolysis proceeds via nucleophilic attack by OH⁻ on the carbonyl carbon, forming 5-hydroxy-1-naphthol and methylamine .

Advanced Question: What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Systematic Review Framework:

- Follow PRISMA guidelines to aggregate data from in vitro and in vivo studies .

- Assess confounding variables (e.g., solvent used in bioassays, purity >98% by HPLC).

- Meta-Analysis:

- Use random-effects models to account for heterogeneity in experimental designs (e.g., dose ranges, cell lines) .

- Validation:

Advanced Question: How does the compound’s stability vary under different storage conditions, and what analytical methods detect degradation products?

Methodological Answer:

-

Stability Studies:

-

Degradation Products:

Condition Major Degradant Detection Method Acidic (pH 3) 5-Hydroxy-1-naphthol LC-MS/MS Alkaline (pH 9) Methylamine GC-FID Oxidative Quinone derivatives UV-Vis spectroscopy

Basic Question: What are the critical safety considerations for handling this compound in laboratory settings?

Methodological Answer:

- Toxicity Data:

- Waste Disposal:

Advanced Question: How can isotopic labeling (e.g., ¹³C, ²H) trace metabolic pathways in pharmacokinetic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.